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Compound of Interest

Compound Name: 1H-Indazol-6-amine

Cat. No.: B160860

Introduction

The 1H-indazole scaffold is recognized as a privileged structure in medicinal chemistry, forming
the core of numerous biologically active compounds, including several FDA-approved drugs.[1]
[2] Within the paradigm of Fragment-Based Drug Design (FBDD), the 1H-indazole moiety, and
specifically derivatives like 1H-Indazol-6-amine, serve as high-value starting points for
developing potent and selective inhibitors.[2] This is particularly true for protein kinase
inhibitors, where the indazole core can act as a bioisostere for indole or phenol and form critical
hydrogen bond interactions with the hinge region of the kinase active site.[2][3] The 6-amino
group provides a versatile chemical handle for synthetic elaboration, allowing for fragment
"growing" or "linking" strategies to enhance binding affinity and selectivity.[4][5]

The FBDD approach leverages the high "hit rate" of small, low-complexity molecules (<300 Da)
to efficiently explore the chemical space of a biological target.[4] These initial fragment hits,
though often exhibiting weak binding (in the high uM to mM range), bind efficiently and can be
optimized into potent lead compounds.
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Figure 1. General workflow for Fragment-Based Drug Design (FBDD).

Applications & Quantitative Data

Derivatives of 1H-Indazol-6-amine have been successfully employed as fragments to develop
potent inhibitors against several important protein kinase targets implicated in oncology and
other diseases. The amino group at the 6-position serves as a key vector for synthetic
modification to improve potency and selectivity.

Targeting the PISBK/PDK1/AKT Signaling Pathway

The PI3K/PDK1/AKT pathway is a critical signaling cascade that regulates cell proliferation,
survival, and growth; its hyperactivation is a hallmark of many human cancers.[6][7]
Phosphoinositide-Dependent Kinase-1 (PDK1) is a master kinase that activates AKT and other
AGC kinases, making it an attractive target for cancer therapy.[8][9] Fragment-based
approaches using an indazole core have led to the discovery of potent PDK1 inhibitors.[10]
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Figure 2. Simplified PDK1/AKT signaling pathway targeted by indazole-based inhibitors.

Targeting Other Kinases

The versatility of the 1H-indazole scaffold has been demonstrated in the development of
inhibitors for a range of other kinases, including AXL, PAK1, and FGFR.

o AXL Kinase: A receptor tyrosine kinase in the TAM family, AXL's upregulation is associated

with poor prognosis and drug resistance in many cancers. Its signaling impacts cell survival,
migration, and proliferation through pathways like PI3K/AKT and MAPK/ERK.[11][12][13]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b160860?utm_src=pdf-body-img
https://aacrjournals.org/cancerres/article/85/14/2561/763440/AXL-Tyrosine-Kinases-A-Growing-Isoform-Family-That
https://pmc.ncbi.nlm.nih.gov/articles/PMC4957976/
https://en.wikipedia.org/wiki/AXL_receptor_tyrosine_kinase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e PAK1 Kinase: p21-activated kinase 1 (PAK1) is linked to tumor progression, migration, and
invasion.[14]

o FGFR: Fibroblast growth factor receptors are key players in cell proliferation and
differentiation, and their aberrant activation is linked to cancer.[1]

Summary of Inhibitory Activities

The following table summarizes quantitative data for various anticancer agents derived from
1H-indazole scaffolds, illustrating the evolution from initial hits to potent inhibitors.

Compound Cell Line (for
L . Reported
Class/Derivativ Target Kinase o cellular Reference
Activity (ICso) .
e activity)
N-(4-
3 14.3 pM HCT116
fluorobenzyl)-1H-  Not Specified [15]

) ] (antiproliferative)  (colorectal)
indazol-6-amine

1H-
benzol[d]imidazol
-2-yl)-1H-indazol
(Cmpd 32)

PDK1 80 nM - [10]

1H-
benzo[d]imidazol
-2-yl)-1H-indazol
(Cmpd 35)

PDK1 94 nM - [10]

1H-indazole-3-
carboxamide PAK1 9.8 nM - [14]
(Cmpd 30I)

1H-indazol-3-
amine derivative Bcr-AblT315I 0.45 uM K562 (leukemia) [1]
(Cmpd 89)

Piperazine-
: : " 5.15uM :
indazole hybrid Not Specified K562 (leukemia) [3][16]

(antiproliferative)
(Cmpd 60)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32846314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.researchgate.net/publication/360597236_Discovery_of_1H-indazole-6-amine_derivatives_as_anticancer_agents_Simple_but_Effective
https://pubmed.ncbi.nlm.nih.gov/29150397/
https://pubmed.ncbi.nlm.nih.gov/29150397/
https://pubmed.ncbi.nlm.nih.gov/32846314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.mdpi.com/1422-0067/24/10/8686
https://www.researchgate.net/publication/370748858_Design_Synthesis_and_Antitumor_Activity_of_1H-indazole-3-amine_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Fragment Optimization Strategies

Once a fragment hit like 1H-Indazol-6-amine is identified and its binding mode is determined
(typically by X-ray crystallography), the next step is to increase its affinity. Two common
strategies are employed:

» Fragment Growing: This involves adding chemical substituents to the core fragment to make
new interactions with unoccupied pockets of the binding site.[4][5][17]

e Fragment Linking: This strategy is used when two different fragments are found to bind in
adjacent pockets. A chemical linker is designed to connect them into a single, higher-affinity
molecule.[18][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fragment-based-drug-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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